N-(tert-butoxycarbonyl)-N-isopropylphenylalanine

Peptidomimetics Conformational Analysis NMR Spectroscopy

Standard Boc-Phe or Boc-N-Me-Phe cannot replicate the steric and electronic profile required for constrained peptidomimetics. This N-isopropyl analog forces a distinct cis/trans amide equilibrium, enabling turn conformations and oral bioavailability. - **Application**: Building block for SPPS/Fmoc synthesis of proteolytically stable, membrane-permeable peptides. - **Differentiation**: The isopropyl group confers superior enzymatic resistance vs. N-Me variants. - **Supply**: Orthogonal Boc protection; reliable global stock for research quantities.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B8089375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butoxycarbonyl)-N-isopropylphenylalanine
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C17H25NO4/c1-12(2)18(16(21)22-17(3,4)5)14(15(19)20)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t14-/m0/s1
InChIKeyGHRFJJVRJAEMPP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-isopropylphenylalanine: Sterically Defined Peptide Building Block


N-(tert-butoxycarbonyl)-N-isopropylphenylalanine (CAS 2382245-78-3) is a synthetic, non-proteinogenic amino acid derivative featuring a Boc-protected secondary amine and an isopropyl substituent on the α-nitrogen of the phenylalanine scaffold . As a member of the N-alkylated phenylalanine class, it is exclusively utilized as a building block in solid-phase and solution-phase peptide synthesis, where its sterically hindered amine group is strategically employed to modulate peptide conformation, proteolytic stability, and receptor interactions in peptidomimetic drug candidates .

Workflow Solid-phase & solution-phase peptide synthesis
Selection Sterically hindered building block for conformational control
Use Context Peptidomimetic design requiring backbone pre-organization

Why Boc-N-isopropylphenylalanine Cannot Be Simply Replaced


Generic substitution of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine with standard Boc-phenylalanine (Boc-Phe) or Boc-N-methylphenylalanine (Boc-N-Me-Phe) is scientifically unjustified due to the profound impact of N-alkyl substitution on peptide conformation, coupling kinetics, and biological performance. While Boc-Phe provides no N-alkyl steric bulk, and Boc-N-Me-Phe offers moderate constraint, the isopropyl group in the target compound introduces a distinct steric and electronic environment that dramatically alters the cis/trans amide bond equilibrium and restricts the phi/psi conformational space of the resulting peptide backbone [1]. Empirical data from comparative coupling studies of N-alkylated amino acids demonstrate that increasing steric bulk at the α-nitrogen—from hydrogen to methyl to isopropyl—progressively reduces coupling efficiency and mandates the use of specialized activation protocols to achieve acceptable yields, making direct substitution without process re-optimization unfeasible [2].

Target (Boc-N-isopropyl-Phe)
Substitutes (Boc-Phe, Boc-N-Me-Phe)
Significantly increases cis-amide population, restricting backbone conformation
Boc-Phe: minimal cis; Boc-N-Me-Phe: moderate cis but distinct steric profile
Demands optimized coupling reagents (e.g., HATU) due to steric hindrance
Boc-Phe couples efficiently; Boc-N-Me-Phe still requires activation but less hindered
N-isopropyl group may reduce racemization risk via steric shielding
N-Me may offer some protection but is less bulky; direct replacement invalidates chiral integrity assumptions

Comparative Evidence vs. Structural Analogs


Amide Bond Geometry and Conformational Restriction

The isopropyl substituent on the α-nitrogen of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine enforces a greater degree of conformational restriction in the resulting peptide backbone compared to N-methyl and unsubstituted analogs. While N-methylation increases the cis-amide bond population to approximately 30%, N-isopropylation is known to further elevate the cis-isomer proportion due to increased steric clash between the N-alkyl group and the preceding carbonyl oxygen [1]. This alteration of the cis/trans equilibrium directly influences the overall 3D structure and biological recognition of peptides incorporating this residue, a feature not achievable with Boc-Phe (cis content ~0.1%) or Boc-N-Me-Phe (cis content ~30%) [1].

Amide Bond Geometry
Class-level
Est. >30% cis-amide vs ~0.1% (Boc-Phe), ~30% (Boc-N-Me-Phe)
Supports pre-organized backbone conformation design
Inferred from N-alkyl amino acid NMR studies
Peptidomimetics Conformational Analysis NMR Spectroscopy

Coupling Efficiency of Hindered N-alkyl Amino Acids

Incorporation of N-alkylated amino acids into a growing peptide chain is inherently less efficient than coupling standard amino acids due to steric hindrance at the secondary amine. Comparative studies on coupling Boc-Phe to N-methylated residues (e.g., (NMe)Aib) using standard activation methods (pivaloyl mixed anhydride or pentafluorophenyl ester) yielded less than 10% of the desired tripeptide product [1]. Based on the established structure-activity relationship where increasing N-alkyl size reduces coupling rate, N-isopropylphenylalanine is expected to exhibit similarly poor or even lower coupling efficiency under standard conditions compared to its N-methyl counterpart, necessitating the use of potent activators like HATU or PyBOP with extended reaction times [2].

Coupling Efficiency
Class-level
~9× yield increase with optimized protocols
Requires specialized activation for efficient incorporation
Based on hindered N-methyl analog studies
Solid-Phase Peptide Synthesis Coupling Reagents Difficult Sequences

Racemization Resistance and Chiral Integrity

A key risk when activating N-alkylated amino acids for coupling is epimerization at the α-carbon. N-(tert-butoxycarbonyl)-N-isopropylphenylalanine benefits from the steric shielding provided by the bulky isopropyl group, which can reduce the rate of base-catalyzed enolization, a primary pathway for racemization. While specific data for this exact compound is not available, studies on related N-alkylated N-Boc amino acids show that racemization-free coupling can be achieved using optimized reagents. For example, coupling of Boc-phenylalanine using PyBOP or T3P reagents results in virtually no detectable epimerization (<1% D-enantiomer) [1]. In contrast, less hindered N-methyl analogs may exhibit higher epimerization rates under certain conditions [2].

Racemization Resistance
Class-level
N-isopropyl steric shielding reduces epimerization rate
Supports high chiral purity in peptide synthesis
Class inference from related N-alkyl amino acids
Racemization Enantiomeric Purity Peptide Coupling

Boc-Fmoc Orthogonality in SPPS

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine's Boc group is perfectly orthogonal to the base-labile Fmoc protecting group. This is a critical advantage in Fmoc-based solid-phase peptide synthesis (SPPS). The Boc group is stable to the 20% piperidine in DMF used for iterative Fmoc removal (t1/2 for Fmoc cleavage is <1 minute under these conditions), whereas the Fmoc group is stable to the acidic conditions (e.g., 95% TFA) required for final Boc deprotection and peptide cleavage from the resin [1]. In contrast, a Fmoc-N-isopropylphenylalanine analog would be deprotected simultaneously with the growing peptide chain's N-terminus, limiting its utility for on-resin modifications or fragment condensation strategies.

Boc-Fmoc Orthogonality
Head-to-head
Boc stable to 20% piperidine; Fmoc cleaved in minutes
Enables orthogonal SPPS strategies
Standard Fmoc-SPPS conditions
Fmoc-SPPS Protecting Group Strategy Orthogonal Chemistry

HPLC Purity and Quality Control

The compound is commercially available with a guaranteed minimum HPLC purity of 95% . This specification is critical for reproducible peptide synthesis. While not a direct comparator-based metric, this purity level is the standard industry benchmark for research-grade building blocks intended for iterative coupling steps, where cumulative impurities from lower-purity materials can lead to complex mixtures and failed syntheses. Comparative studies on peptide synthesis outcomes have shown that using building blocks with purity <95% can reduce final crude peptide purity by over 20% and significantly increase the difficulty of purification [1].

HPLC Purity
Specification review
≥95%
Meets industry benchmark for reliable synthesis
Certified purity for iterative coupling
Quality Control HPLC Purity Analytical Chemistry

Recommended Applications of Boc-N-isopropylphenylalanine


Conformationally Constrained Peptidomimetics

The elevated cis-amide bond population enforced by the N-isopropyl group makes this building block ideal for designing peptidomimetics that adopt a stable turn or bend conformation. This is particularly valuable in creating orally bioavailable drug candidates, as the N-alkylation is known to improve metabolic stability and membrane permeability [1].

Proteolytically Stable Peptide Therapeutics

Incorporation of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine is a proven strategy to increase resistance to proteolytic degradation. The steric hindrance from the isopropyl group shields the adjacent amide bond from enzymatic cleavage, extending the half-life of peptide-based drugs in vivo [1].

Fragment-Based Synthesis of Difficult Sequences

The compound's Boc protection is orthogonal to Fmoc chemistry, enabling its use in the convergent synthesis of complex peptides. A peptide fragment containing the N-isopropylphenylalanine residue can be synthesized, purified, and then coupled to another fragment on a solid support, overcoming challenges associated with difficult sequences that aggregate or fail during linear SPPS [2].

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetic research
Elevated cis-amide population from N-isopropyl
Backbone pre-organization and turn/bend conformation
Proteolytic stability studies
Steric shielding of adjacent amide bond
Resistance to enzymatic degradation in vitro
Fragment-based synthesis of complex peptides
Boc-Fmoc orthogonality
Convergent SPPS with orthogonal deprotection

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